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7-Methyl-2-(napthalen-2-yl)benzofuran

Cat. No.: B12085100
M. Wt: 258.3 g/mol
InChI Key: RASBICXGEBFNOR-UHFFFAOYSA-N
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Description

Significance of the Benzofuran (B130515) Scaffold in Modern Heterocyclic Chemistry

The benzofuran scaffold, a heterocyclic aromatic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a cornerstone in modern heterocyclic chemistry. researchgate.net This structural motif is not merely a synthetic curiosity but is found at the core of numerous naturally occurring and synthetic molecules with significant biological and pharmacological activities. dntb.gov.uawww.gov.uk The inherent properties of the benzofuran ring system, including its planarity and electron-rich nature, make it a versatile building block in the design of new therapeutic agents and functional materials. dntb.gov.ua Its derivatives have been reported to exhibit a wide array of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties, underscoring the therapeutic potential of this heterocyclic core. bldpharm.com

Overview of Substituted Benzofurans in Academic Research

The academic exploration of substituted benzofurans is a vibrant and ever-expanding field of research. Scientists have extensively investigated how the introduction of various substituents at different positions on the benzofuran ring influences the molecule's physical, chemical, and biological properties. nih.gov The position and nature of these substituents can dramatically alter the compound's electronic distribution, steric profile, and, consequently, its reactivity and interaction with biological targets. nih.gov Research in this area is often driven by the quest for novel compounds with enhanced or specific activities, leading to the development of extensive libraries of substituted benzofurans for screening in various biological assays. bldpharm.com The synthesis of these derivatives often involves sophisticated catalytic methods, with palladium-catalyzed cross-coupling reactions being a particularly powerful tool for creating 2-arylbenzofurans. chem960.comnih.gov

Rationale for the In-Depth Academic Investigation of 7-Methyl-2-(naphthalen-2-yl)benzofuran

The specific compound, 7-Methyl-2-(naphthalen-2-yl)benzofuran, has been identified by its CAS Number 1644617-71-9. chembuyersguide.com Its in-depth academic investigation is spurred by its unique structural combination and the potential for novel properties arising from the interplay of its constituent parts.

IdentifierValue
CAS Number1644617-71-9
Molecular FormulaC19H14O
Molecular Weight258.31 g/mol

The structure of 7-Methyl-2-(naphthalen-2-yl)benzofuran is characterized by the fusion of a benzofuran core with two distinct substituents: a methyl group at the 7-position and a naphthalenyl group at the 2-position. The naphthalenyl moiety, a polycyclic aromatic hydrocarbon, significantly extends the π-conjugated system of the benzofuran. This extended conjugation is expected to have a profound impact on the molecule's photophysical properties, such as its absorption and emission of light. Such characteristics are of great interest in materials science for the development of organic light-emitting diodes (OLEDs) and fluorescent probes. Furthermore, the rigid and planar nature of the naphthalenyl group can influence the molecule's ability to intercalate with DNA or bind to specific protein pockets, a key consideration in drug design.

The placement of the methyl and naphthalenyl groups is not arbitrary and has significant electronic and steric consequences. The methyl group at the 7-position, being an electron-donating group, can influence the electron density of the benzene portion of the benzofuran ring. Sterically, the 7-methyl group can create a hindered environment around the adjacent furan oxygen and the C7a-O bond, which might affect the molecule's reactivity and conformational preferences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O B12085100 7-Methyl-2-(napthalen-2-yl)benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

7-methyl-2-naphthalen-2-yl-1-benzofuran

InChI

InChI=1S/C19H14O/c1-13-5-4-8-17-12-18(20-19(13)17)16-10-9-14-6-2-3-7-15(14)11-16/h2-12H,1H3

InChI Key

RASBICXGEBFNOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for the Construction of 7 Methyl 2 Naphthalen 2 Yl Benzofuran

Retrosynthetic Analysis of the 7-Methyl-2-(naphthalen-2-yl)benzofuran Framework

A retrosynthetic analysis of 7-Methyl-2-(naphthalen-2-yl)benzofuran reveals several potential synthetic pathways by disconnecting the core benzofuran (B130515) structure. The primary disconnections can be made at the furan (B31954) ring, targeting either the C-O bond or a C-C bond.

C(7a)-O Bond Disconnection (Route a): This approach involves the formation of the ether linkage as the final step. This disconnection leads back to a 2-alkenyl-6-methylphenol derivative. The synthesis would involve preparing this precursor and then performing an intramolecular cyclization.

O-C(2) Bond Disconnection (Route b): This is one of the most common strategies and involves an intramolecular cyclization of an ortho-substituted phenol (B47542). Disconnecting the O-C(2) bond leads to a 2-methylphenol bearing a naphthalene-ethynyl or a related two-carbon side chain at the ortho position (e.g., an o-alkynylphenol). This precursor can be assembled via coupling reactions, such as the Sonogashira coupling between an iodinated 2-methylphenol and 2-ethynylnaphthalene (B39655). acs.orgacs.org

C(2)-C(3) Bond Disconnection (Route c): This strategy would involve an intramolecular reaction to form the C(2)-C(3) bond. A possible precursor would be a 2-methylphenoxy derivative attached to a suitable naphthalene-containing fragment that can undergo cyclization, for instance, through an intramolecular Heck reaction. acs.orgnih.gov

A logical forward synthesis derived from the O-C(2) disconnection would involve the Sonogashira coupling of 2-iodo-6-methylphenol (B13656019) with 2-ethynylnaphthalene, followed by an intramolecular cyclization to yield the target molecule.

Intramolecular Cyclization Approaches to the Benzofuran Ring System

Intramolecular cyclization is a powerful strategy for constructing the benzofuran ring, offering high efficiency and control over regioselectivity. nih.gov These methods typically involve the formation of either a carbon-carbon or a carbon-oxygen bond in the final ring-closing step.

The formation of the C2-C3 bond of the benzofuran ring can be achieved through various intramolecular cyclization reactions. One prominent method is the palladium-catalyzed intramolecular Heck reaction. For the synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran, a precursor such as a 2-bromo- or 2-iodophenyl ether derivative with a terminal alkene (e.g., 1-(2-ethenyloxy)-3-methylbenzene linked to a naphthalene (B1677914) group) could be employed. The palladium catalyst facilitates the cyclization to form the C2-C3 bond. acs.orgnih.gov

Radical cyclization cascades also provide a pathway to complex benzofuran structures. nih.govresearchgate.net For instance, a single-electron transfer (SET) to a precursor like a 2-iodo aryl allenyl ether can initiate a radical cyclization to form the benzofuran core. nih.govresearchgate.net

Forming the C-O bond is a common and effective method for benzofuran synthesis. This often involves the cyclization of ortho-substituted phenols. A well-established route is the copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones. acs.orgorganic-chemistry.org In the context of the target molecule, a precursor such as 1-(2-bromo-6-methylphenyl)-2-(naphthalen-2-yl)ethan-1-one could be cyclized using a copper catalyst to form the crucial C-O bond. acs.org One-pot processes using iron(III)-catalyzed halogenation followed by copper-catalyzed O-arylation have been developed, providing an efficient route from simple ketones. acs.org

Another approach involves the use of arynes. The insertion of an aryne into the C=O bond of aldehydes or formamides can lead to benzo-fused oxygen heterocycles under mild, transition-metal-free conditions. nih.gov

The cyclization of ortho-substituted phenols is a cornerstone of benzofuran synthesis due to the ready availability of the starting materials. researchgate.net

o-Alkynylphenols: These are highly versatile precursors. For the target molecule, 2-methyl-6-(naphthalen-2-ylethynyl)phenol would be the key intermediate. This compound can be synthesized via a Sonogashira coupling of 2-iodo-6-methylphenol and 2-ethynylnaphthalene. acs.orgnih.gov The subsequent intramolecular cyclization (hydroalkoxylation) can be catalyzed by various transition metals, including palladium, copper, gold, or silver, to afford the 2-substituted benzofuran. nih.govresearchgate.net

o-Allylphenols: Oxidative cyclization of o-allylphenols, often via a Wacker-type mechanism, is another effective strategy. nih.gov A precursor like 2-allyl-6-methylphenol (B1664677) could first be synthesized through a Claisen rearrangement of an allyl aryl ether. lbp.world Subsequent reaction steps would be needed to introduce the naphthalene moiety before the final palladium-catalyzed oxidative cyclization. nih.gov

o-Halobenzylketones: Base-promoted intramolecular cyclization of o-bromobenzylketones provides a transition-metal-free pathway to benzofurans. researchgate.net For the target compound, this would involve a precursor like 1-(2-bromo-6-methylphenyl)-2-(naphthalen-2-yl)ethanone, which upon treatment with a strong base like potassium t-butoxide, would cyclize to form the benzofuran ring. nih.govresearchgate.net

Intermolecular Cyclization Strategies for Benzofuran Core Assembly

Intermolecular strategies build the benzofuran skeleton by combining two or more components in a single or sequential process. These methods often involve cascade or domino reactions that form multiple bonds in one pot.

A common intermolecular approach involves the reaction of a phenol with an alkyne. For instance, 3-methylphenol could be coupled with a naphthalene-containing alkyne. Copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been reported as a direct method to form benzofuran derivatives. rsc.org

Another strategy is the cascade radical cyclization/intermolecular coupling. This method can construct complex benzofurans by initiating a radical cyclization that is then followed by an intermolecular coupling event, allowing for the introduction of diverse substituents. nih.govresearchgate.net

Transition Metal-Catalyzed Synthetic Routes for Benzofuran Derivatives

Transition metals are pivotal in modern organic synthesis, and the construction of the benzofuran nucleus is no exception. acs.orggonzaga.edu Various metals catalyze key bond-forming steps, enhancing efficiency and selectivity.

Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions to build precursors and for the final cyclization step. The Sonogashira coupling to form o-alkynylphenols and the Heck reaction for C-C bond formation are classic examples. acs.orgnih.gov Palladium-catalyzed oxidative cyclization of phenols with alkynes or alkenes is also a powerful tool. nih.govorganic-chemistry.org

Copper (Cu): Copper catalysts are essential for C-O bond formation, particularly in the intramolecular cyclization of o-haloketones or o-haloaryl ethers. acs.orgorganic-chemistry.org Copper is often used as a co-catalyst with palladium in Sonogashira couplings. acs.orgnih.gov Copper-mediated annulation of phenols and alkynes provides a direct route to benzofurans. rsc.org

Gold (Au) and Silver (Ag): Gold and silver catalysts are particularly effective in activating alkynes for nucleophilic attack. They are used in the cycloisomerization of o-alkynylphenols to form benzofurans, often under very mild conditions. nih.govresearchgate.net

Rhodium (Rh): Rhodium catalysts have been employed for C-H activation and annulation reactions to construct the benzofuran ring. acs.orgnih.gov For example, rhodium-catalyzed reactions between salicylic (B10762653) acids and vinyl carbonates can produce substituted benzofurans. acs.org

Iron (Fe): As an earth-abundant and non-precious metal, iron has gained attention. Iron(III) salts can catalyze both the halogenation of aryl ketones and the subsequent intramolecular O-arylation to form benzofurans in a one-pot process. acs.org

Palladium-Catalyzed Methodologies (e.g., Sonogashira coupling)

Palladium catalysis is a cornerstone in the synthesis of 2-arylbenzofurans. A common and powerful strategy involves the Sonogashira cross-coupling reaction, which typically couples a terminal alkyne with an aryl halide. researchgate.netyoutube.com For the synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran, this would involve the coupling of 2-ethynylnaphthalene with an appropriately substituted 2-halophenol, such as 2-iodo-3-methylphenol, followed by an intramolecular cyclization. The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. researchgate.netacs.orgnih.gov

The general mechanism for the Sonogashira coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, a copper salt, and a base) and subsequent reductive elimination to yield the coupled product. youtube.comyoutube.com The subsequent intramolecular cyclization to form the benzofuran ring can also be catalyzed by the palladium complex or other transition metals. One-pot procedures combining the Sonogashira coupling and cyclization are highly efficient. researchgate.netnih.gov

Recent advancements have focused on developing more robust and versatile palladium-based catalytic systems. For instance, the use of specific ligands like triphenylphosphine (B44618) (PPh₃) can influence the efficiency of the reaction. researchgate.netacs.org Furthermore, palladium nanoparticles have been explored as heterogeneous catalysts for the intramolecular addition of phenols to alkynes, offering advantages in terms of catalyst recovery and reuse. nih.gov

A plausible synthetic route to 7-Methyl-2-(naphthalen-2-yl)benzofuran via a Sonogashira coupling is depicted below:

Step 1 (Sonogashira Coupling): 2-Iodo-3-methylphenol reacts with 2-ethynylnaphthalene in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

Step 2 (Intramolecular Cyclization): The resulting intermediate undergoes an intramolecular hydroalkoxylation to form the benzofuran ring.

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

Starting Materials Catalyst System Conditions Product Yield Reference
2-Iodophenol, Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N DMF, 60°C, 2-10h 2-Phenylbenzofuran Good to very good elsevier.es
2-Hydroxyarylacetonitriles, Sodium Sulfinates Pd(OAc)₂ Toluene, 90°C 2-Arylbenzofurans Moderate to excellent nih.gov
o-Allylphenols PdCl₂(C₂H₄)₂ BQ (oxidant) 2-Benzyl benzofurans Good nih.gov

Copper-Catalyzed Methodologies

Copper catalysis offers a more economical alternative to palladium for the synthesis of benzofurans. nih.gov Copper catalysts have been successfully employed in various C-O bond-forming reactions crucial for constructing the benzofuran ring system. nih.govrsc.org

One common approach involves the intramolecular cyclization of o-halo-benzylketones. nih.gov For the target molecule, this would necessitate the synthesis of a precursor like 1-(2-halo-3-methylphenyl)-2-(naphthalen-2-yl)ethanone. Another significant copper-catalyzed method is the coupling of o-iodophenols with terminal alkynes, similar to the Sonogashira reaction but using a copper catalyst exclusively. researchgate.net

Recent developments have highlighted one-pot syntheses where copper iodide catalyzes the reaction of o-hydroxy aldehydes, amines, and terminal alkynes to produce substituted benzofurans. acs.orgnih.gov In this scenario, for the synthesis of our target compound, 2-hydroxy-6-methylbenzaldehyde (B95053) would react with an amine and 2-ethynylnaphthalene. Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides another direct route to polysubstituted benzofurans. rsc.orgnih.gov

Furthermore, a copper-catalyzed decarboxylative intramolecular C-O coupling of 3-arylcoumarins has been established as a novel route to 2-arylbenzofurans. rsc.org This would involve the synthesis of 7-methyl-3-(naphthalen-2-yl)coumarin as a precursor.

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis

Starting Materials Catalyst System Conditions Product Yield Reference
1-Arylketones FeCl₃ (for iodination), residual Cu (for cyclization) One-pot 2-Arylbenzofurans 55-75% nih.gov
o-Iodophenols, Aryl Acetylenes CuI, Ligands - 2-Arylbenzofurans Good to excellent researchgate.net
3-Arylcoumarins CuCl₂, 1,10-phenanthroline Aerobic 2-Arylbenzofurans 26-84% rsc.org
Phenols, Alkynes Copper catalyst O₂ (aerobic) Polysubstituted benzofurans - rsc.org
o-Iodophenols, Allenes, Dichloromethane Copper catalyst One-pot 2-Vinylbenzofurans - nih.gov

Rhodium and Iron-Catalyzed Approaches

Rhodium and iron catalysts have emerged as powerful tools for the synthesis of benzofurans, often through C-H functionalization pathways which offer high atom economy. nih.govacs.orgresearchgate.net

Rhodium-catalyzed reactions have been developed for the direct annulation of phenols with alkynes or other coupling partners. acs.orgnih.govacs.org For instance, the synthesis of C4-substituted benzofurans has been achieved through a rhodium-catalyzed vinylene transfer from vinylene carbonate to m-salicylic acid derivatives. acs.orgnih.gov To synthesize 7-Methyl-2-(naphthalen-2-yl)benzofuran using a rhodium catalyst, a potential strategy would involve the C-H activation and annulation of 3-methylphenol with 2-ethynylnaphthalene.

Iron catalysis provides a cost-effective and environmentally friendly alternative to precious metal catalysis. nih.govacs.org Iron-catalyzed tandem oxidative coupling and annulation of simple phenols with β-keto esters have been reported to produce polysubstituted benzofurans. acs.orgthieme-connect.com A one-pot process involving iron(III)-catalyzed halogenation of an aryl ketone followed by iron- or copper-catalyzed O-arylation has also been developed for the synthesis of various benzofuran analogues. nih.gov More recently, iron-catalyzed methods for the skeletal editing of benzofuran derivatives through boron insertion and silicon transfer have been reported, highlighting the versatility of iron catalysis. chinesechemsoc.org

Table 3: Examples of Rhodium and Iron-Catalyzed Benzofuran Synthesis

Starting Materials Catalyst System Reaction Type Product Reference
m-Salicylic acid derivatives, Vinylene carbonate Rhodium catalyst Vinylene transfer C4-Substituted benzofurans acs.orgnih.gov
1,3-Diynes, N-benzoxyacetamide Rhodium catalyst Annulation Benzofuran derivatives acs.orgnih.gov
Propargyl alcohols, Aryl boronic acids Rhodium catalyst Arylation/Cyclization Benzofuran skeletons acs.orgnih.gov
Phenols, β-Keto esters FeCl₃·6H₂O, (t-BuO)₂ Oxidative Coupling/Annulation Polysubstituted benzofurans acs.orgthieme-connect.com
1-Arylketones Iron(III) catalyst Halogenation/O-arylation 2-Arylbenzofurans nih.gov

Ruthenium-Catalyzed C-H Coupling Reactions

Ruthenium catalysts are increasingly utilized for C-H functionalization reactions to construct benzofuran rings, offering a step-economical approach by avoiding pre-functionalized starting materials. rsc.orgrsc.orgwur.nl Ruthenium(II)-catalyzed direct coupling of N-phenoxypivalamides with internal alkynes has been developed to generate benzofurans under mild, redox-neutral conditions. rsc.orgrsc.org This strategy could be adapted for the synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran by using a suitably substituted N-(3-methylphenoxy)pivalamide and an internal alkyne derived from naphthalene.

Another ruthenium-catalyzed approach involves the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols. organic-chemistry.org Furthermore, substituted benzofurans have been synthesized from 1-allyl-2-allyloxybenzenes via a ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis. organic-chemistry.org Photo-induced ruthenium-catalyzed C-H benzylations and allylations at room temperature have also been reported, showcasing the potential for mild synthetic transformations. nih.gov

Table 4: Examples of Ruthenium-Catalyzed Benzofuran Synthesis

Starting Materials Catalyst System Reaction Type Product Reference
N-Phenoxypivalamide, Internal alkynes Ru(II) catalyst C-H functionalization/Coupling Benzofurans rsc.orgrsc.org
Benzannulated homo- and bis-homopropargylic alcohols Ruthenium catalyst Cycloisomerization Benzofurans and isochromenes organic-chemistry.org
1-Allyl-2-allyloxybenzenes Ruthenium catalyst Isomerization/Ring-closing metathesis Substituted benzofurans organic-chemistry.org

Platinum-Catalyzed Strategies

Platinum catalysts have also found application in the synthesis of benzofurans, particularly through the cyclization of alkyne-containing precursors. nih.govacs.org For example, PtCl₂-catalyzed cyclization of o-alkynylphenyl acetals in the presence of 1,5-cyclooctadiene (B75094) produces 3-(α-alkoxyalkyl)benzofurans in good to high yields. acs.org To apply this to the synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran, a precursor such as an acetal (B89532) derived from 2-(naphthalen-2-ylethynyl)-3-methylphenol would be required.

Platinum catalysis can also be used to generate α,β-unsaturated carbene intermediates from propargylic ethers, which can then undergo further reactions to form functionalized benzofurans. nih.gov

Table 5: Example of Platinum-Catalyzed Benzofuran Synthesis

Starting Materials Catalyst System Product Yield Reference
o-Alkynylphenyl acetals PtCl₂, 1,5-cyclooctadiene 3-(α-Alkoxyalkyl)benzofurans Good to high acs.org

Metal-Free and Catalyst-Free Synthesis of Benzofuran Analogues

In recent years, there has been a growing interest in developing metal-free and catalyst-free synthetic methods for benzofurans to enhance the sustainability and reduce the cost of these processes. acs.orgnih.govmdpi.com These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.

One notable metal-free approach involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org For the synthesis of the target compound, this would require the preparation of the corresponding 2-hydroxy-stilbene derivative.

Transition-metal-free synthesis of C3-arylated benzofurans from benzothiophene (B83047) S-oxides and phenols has been reported, proceeding through an interrupted Pummerer reaction and a acs.orgacs.org sigmatropic rearrangement. acs.org Additionally, catalyst-free approaches have been developed, such as the reaction of substituted salicylaldehydes with sulfoxonium ylides to afford dihydrobenzofurans in high yields. nih.gov Brønsted acid-catalyzed reactions, for example using p-toluenesulfonic acid or methanesulfonic acid, have also been employed for the synthesis of benzofuran derivatives from various precursors. nih.gov

Table 6: Examples of Metal-Free and Catalyst-Free Benzofuran Synthesis

Starting Materials Reagent/Condition Reaction Type Product Reference
ortho-Hydroxystilbenes (Diacetoxyiodo)benzene Oxidative cyclization 2-Arylbenzofurans organic-chemistry.org
Benzothiophene S-oxides, Phenols - Interrupted Pummerer/ acs.orgacs.org sigmatropic rearrangement C3-Arylated benzofurans acs.org
Substituted salicylaldehydes, Sulfoxonium ylide Catalyst-free - Dihydrobenzofurans nih.gov
Phenols, Nitrovinyl-substituted indoles MsOH (Brønsted acid) Condensation Benzofuran derivatives nih.gov

Green Chemistry Principles in Benzofuran Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of benzofurans to develop more sustainable and environmentally benign processes. nih.govelsevier.esresearchgate.net Key areas of focus include the use of catalysis, benign solvents, energy efficiency, and atom economy.

The use of catalytic amounts of transition metals, as discussed in the preceding sections, is a fundamental principle of green chemistry, as it avoids the use of stoichiometric reagents. elsevier.es Efforts are being made to replace precious metal catalysts with more abundant and less toxic alternatives like iron and copper. nih.gov

Solvent choice is another critical aspect. The development of reactions in greener solvents such as water, ethanol, or deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol is a significant step forward. acs.orgnih.govelsevier.es For example, palladium-catalyzed synthesis of benzofurans has been successfully carried out in aqueous 2-propanol or acetone. elsevier.es

Energy efficiency is addressed by developing reactions that proceed at room temperature or with minimal heating, potentially through the use of photo-induced catalysis. elsevier.esnih.gov One-pot reactions and tandem processes that combine multiple synthetic steps without isolating intermediates also contribute to a greener process by reducing waste and energy consumption. acs.orgnih.govnih.gov

The development of metal-free and catalyst-free reactions represents a significant advancement in green benzofuran synthesis, as it eliminates the concerns associated with metal contamination and catalyst cost. acs.orgnih.govmdpi.com

Solvent-Free Methodologies

Solvent-free, or solid-state, reactions represent a green chemistry approach to synthesis, often leading to higher yields, shorter reaction times, and easier purification. While specific examples for the synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran under solvent-free conditions are not extensively documented in dedicated studies, the general applicability of these methods to related structures suggests potential pathways. For instance, the synthesis of 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-one/thione-5-one derivatives has been successfully achieved through a one-pot solvent-free method, highlighting the potential for condensing aromatic aldehydes with other reagents without a solvent. d-nb.info Such a strategy could conceivably be adapted for the synthesis of the target molecule, for example, by reacting 2-hydroxy-3-methylbenzaldehyde (B1203309) with a suitable naphthalene-containing reagent.

Another relevant solvent-free approach involves the use of hexamethyldisilazane (B44280) (HMDS) for the synthesis of bis(arylmethylidene)arylmethanediamines from aromatic aldehydes. This method is noted for its efficiency and the precipitation of the product, simplifying isolation. nih.gov The principles of this reaction could be explored for the construction of intermediates leading to 7-Methyl-2-(naphthalen-2-yl)benzofuran.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The application of microwave irradiation to the synthesis of benzofuran derivatives is well-established.

A notable example is the microwave-assisted Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids. masterorganicchemistry.com This method significantly reduces reaction times from hours to minutes while achieving high yields. For the synthesis of a 7-methyl substituted benzofuran, a potential precursor would be a 3-bromo-coumarin derived from a 2-hydroxy-3-methylphenol derivative. The subsequent introduction of the naphthalene moiety could be envisioned through further synthetic steps.

Reactant (Coumarin Derivative)Power (W)Time (min)Temperature (°C)Product (Benzofuran-2-carboxylic acid)Yield (%)
3-bromo-4-methyl-6,7-dimethoxycoumarin3005795,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
3-bromo-4-methyl-6,7-dimethoxycoumarin4005795,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
3-bromo-4-methyl-6,7-dimethoxycoumarin2505-Incomplete reaction-
3-bromo-4-methyl-6,7-dimethoxycoumarin5005-Slight decrease in yield-

Table 1: Optimization of Microwave-Assisted Perkin Rearrangement for Benzofuran Synthesis. masterorganicchemistry.com

Furthermore, microwave irradiation has been effectively used in Suzuki cross-coupling reactions to synthesize 5-arylbenzofuran-2-carboxylates from methyl 5-bromobenzofuran-2-carboxylate and various arylboronic acids. researchgate.net This highlights a potential strategy where a 2-bromo-7-methylbenzofuran could be coupled with 2-naphthaleneboronic acid under microwave conditions to yield the target molecule. The synthesis of various heterocyclic compounds, including 2-aryl-2-oxazolines and related structures, has also been efficiently achieved using microwave-assisted procedures with polyphosphoric acid esters, demonstrating the broad utility of this technology in heterocyclic chemistry. d-nb.info

Reactions in Aqueous Mediums

Performing organic reactions in water is a key goal of green chemistry. While organic reagents are often insoluble in water, "on-water" catalysis can still proceed efficiently. The synthesis of benzofuran derivatives in aqueous media has been reported, often utilizing catalysts that are effective in water. For instance, a phosphine-free Heck reaction for C-C coupling has been developed in water using a Pd(L-proline)2 complex as the catalyst under microwave irradiation, providing excellent yields in short reaction times. organic-chemistry.org This methodology could potentially be applied to the synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran by coupling an appropriate vinylnaphthalene derivative with 2-iodo-3-methylphenol.

Novel Reaction Mechanisms Explored in Benzofuran Synthesis

The formation of the benzofuran ring system can be achieved through a variety of sophisticated reaction mechanisms that allow for the construction of highly substituted and complex structures.

Sigmatropic Rearrangements (e.g., Claisen, Charge-Accelerated)

Sigmatropic rearrangements, particularly the nih.govnih.gov-sigmatropic rearrangement, are powerful tools for carbon-carbon bond formation in the synthesis of benzofurans.

The Claisen rearrangement of allyl phenyl ethers is a classic method that has been adapted for benzofuran synthesis. longdom.orgresearchgate.net The reaction involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. byjus.com In the context of benzofuran synthesis, an O-allylated phenol derivative can undergo a Claisen rearrangement to introduce an allyl group at the ortho position, which can then be further manipulated to form the furan ring. The aromatic Claisen rearrangement is followed by rearomatization to the phenol. byjus.com If the ortho-positions are blocked, the allyl group can migrate to the para-position via a subsequent Cope rearrangement. byjus.com

A more recent development is the charge-accelerated nih.govnih.gov-sigmatropic rearrangement . This has been utilized in the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides. researchgate.net This method allows for the synthesis of multi-aryl-substituted and fully substituted benzofurans through a unique reaction mechanism that also involves subsequent substituent migration. researchgate.net

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions provide a convergent and efficient route to the five-membered furan ring of the benzofuran system. This strategy involves the reaction of a three-atom component with a two-atom component to form the heterocyclic ring. While specific examples for the synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran via this method are not directly reported, the general principle is well-established for related structures.

Substituent Migration Strategies

The migration of substituents on an aromatic ring during the course of a reaction can lead to the formation of highly substituted products that would be difficult to access through conventional methods. A notable example is the synthesis of highly substituted benzo[b]furans from 2,6-disubstituted phenols and alkynyl sulfoxides. researchgate.net This reaction proceeds via a charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by substituent migration. This strategy has been shown to be effective for the synthesis of multi-aryl-substituted and even fully substituted benzofurans, offering a novel pathway to complex benzofuran derivatives. researchgate.netbyjus.com The development of such modular synthesis methods, which allow for the production of diverse and highly substituted benzofurans from readily available starting materials, is of great importance for pharmaceutical and agrochemical research. byjus.com

Optimization of Reaction Conditions and Yields for the Synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran

The optimization of reaction conditions is a critical step in any synthetic campaign to maximize the yield and purity of the desired product while ensuring the process is efficient and reproducible. For the synthesis of 2-arylbenzofurans, key parameters that are typically optimized include the choice of catalyst, base, solvent, reaction temperature, and reaction time.

While specific optimization data for the synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran is not available in the public domain, we can examine the optimization of a closely related transformation to illustrate the process. The following data is based on the synthesis of 3-amino-2-aroyl benzofuran derivatives, which involves a one-pot C-C and C-O bond formation, a common strategy in benzofuran synthesis. researchgate.net In this representative example, the reaction of a 2-hydroxybenzonitrile (B42573) and a 2-bromoacetophenone (B140003) was optimized. researchgate.net

Table 1: Optimization of Reaction Conditions for a Representative Benzofuran Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1K2CO3 (2.0)Acetonitrile (B52724)8012065
2Na2CO3 (2.0)Acetonitrile8012050
3Cs2CO3 (2.0)Acetonitrile8012075
4K3PO4 (2.0)Acetonitrile8012060
5Cs2CO3 (2.0)DMF806085
6Cs2CO3 (2.0)DMSO806082
7Cs2CO3 (2.0)Toluene8012045
8Cs2CO3 (2.0)DMFRoom Temp.2092
9Cs2CO3 (1.5)DMFRoom Temp.2088
10Cs2CO3 (2.5)DMFRoom Temp.2091

This table is illustrative and based on the optimization of a similar benzofuran synthesis. The conditions and yields may not be directly applicable to the synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran but serve as a guide for the types of variables that would be investigated.

The data demonstrates a systematic investigation of reaction parameters. The choice of base was found to be crucial, with Cesium Carbonate (Cs2CO3) providing superior results compared to other inorganic bases like Potassium Carbonate (K2CO3) and Sodium Carbonate (Na2CO3). researchgate.net The solvent also played a significant role, with polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) being more effective than Acetonitrile or Toluene. researchgate.net

Further optimization revealed that the reaction could be conducted at room temperature in DMF, which is advantageous for energy efficiency and for substrates that may be sensitive to higher temperatures. researchgate.net The reaction time was also significantly reduced from 2 hours to just 20 minutes with these optimized conditions, leading to a high yield of 92%. researchgate.net This type of systematic optimization would be essential to develop an efficient and high-yielding synthesis for 7-Methyl-2-(naphthalen-2-yl)benzofuran.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data for the specific compound 7-Methyl-2-(naphthalen-2-yl)benzofuran is not publicly available. While data exists for structurally related benzofuran and naphthalene compounds, providing an analysis for the requested molecule would require unpublished or hypothetical data, thereby compromising scientific accuracy.

Therefore, it is not possible to generate the detailed article with the specified outline and content inclusions at this time. An accurate and authoritative discussion of the ¹H NMR, ¹³C NMR, 2D NOESY, and mass spectrometry data requires access to peer-reviewed, published experimental results for this exact compound.

Advanced Spectroscopic and Structural Elucidation of 7 Methyl 2 Naphthalen 2 Yl Benzofuran

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds and functional groups in the compound. For 7-Methyl-2-(naphthalen-2-yl)benzofuran, IR spectroscopy is crucial for confirming the presence of its key structural features, including the benzofuran (B130515) ring system, the naphthalene (B1677914) moiety, and the methyl group.

While specific experimental IR data for 7-Methyl-2-(naphthalen-2-yl)benzofuran is not widely available in published literature, the expected absorption bands can be predicted based on its structure. Key expected absorptions would include aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹, C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region, and the characteristic asymmetric and symmetric stretching of the furan's C-O-C ether group, which is expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

Fourier-Transform Infrared (FT-IR) spectroscopy is a preferred method for obtaining an infrared spectrum due to its high sensitivity, resolution, and speed. An FT-IR analysis of 7-Methyl-2-(naphthalen-2-yl)benzofuran would provide detailed insights into its molecular structure.

In a related study on a complex benzofuran derivative, (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, FT-IR spectroscopy identified characteristic peaks for its structural components. mdpi.com For instance, the spectrum showed aromatic C-H stretching at 3019 cm⁻¹ and aromatic C=C stretching at 1607 cm⁻¹. mdpi.com Similarly, the FT-IR spectrum of N'-[(E)-{7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5-yl}methylidene]heptanehydrazide provides another example of identifying functional groups in a benzofuran-containing molecule. researchgate.net For 7-Methyl-2-(naphthalen-2-yl)benzofuran, a similar pattern of aromatic and ether absorptions would be anticipated, confirming the integrity of the core structure.

Table 1: Expected FT-IR Absorption Bands for 7-Methyl-2-(naphthalen-2-yl)benzofuran

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Methyl C-H Stretching 2975-2850
Aromatic C=C Stretching 1620-1450
Benzofuran C-O-C Asymmetric Stretching ~1250
Benzofuran C-O-C Symmetric Stretching ~1050

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) present in a compound. This data is used to verify the empirical and molecular formula of a synthesized compound, providing a fundamental check of its purity and identity.

The molecular formula for 7-Methyl-2-(naphthalen-2-yl)benzofuran is C₁₉H₁₄O, with a molecular weight of 258.31 g/mol . chemscene.com Based on this formula, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the stoichiometry of the compound. A close correlation between the found and calculated values is a strong indicator of sample purity. Research on other novel benzofuran derivatives, such as 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, routinely employs elemental analysis to confirm their chemical structure alongside spectroscopic methods. nih.gov

Table 2: Theoretical Elemental Composition of 7-Methyl-2-(naphthalen-2-yl)benzofuran

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.011 19 228.209 88.35
Hydrogen H 1.008 14 14.112 5.46
Oxygen O 15.999 1 15.999 6.19

| Total | | | | 258.320 | 100.00 |

Advanced Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for analyzing complex mixtures and verifying the purity of synthesized target molecules.

HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like 7-Methyl-2-(naphthalen-2-yl)benzofuran, which has a significant aromatic character, reversed-phase HPLC would be a highly effective method for purity analysis. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The purity of the compound would be assessed by the presence of a single, sharp peak in the chromatogram, with the retention time being characteristic of the compound under the specific analytical conditions. While a specific HPLC method for 7-Methyl-2-(naphthalen-2-yl)benzofuran is not documented, methods developed for other benzofuran derivatives, such as carbofuran (B1668357) phenol (B47542), demonstrate the utility of HPLC in their analysis. nist.gov

Gas Chromatography is a technique used for separating and analyzing compounds that can be vaporized without decomposition. Given its thermal stability and molecular weight, 7-Methyl-2-(naphthalen-2-yl)benzofuran is amenable to GC analysis. The technique separates components based on their boiling points and interactions with the stationary phase of the GC column. A pure sample of the compound would yield a single peak in the gas chromatogram. The NIST Chemistry WebBook includes GC data for the related compound 7-methylbenzofuran, demonstrating the applicability of this technique to the benzofuran scaffold. researchgate.net For 7-Methyl-2-(naphthalen-2-yl)benzofuran, a non-polar column (such as one with a cross-linked methyl silicone stationary phase) would likely be employed with a temperature program to ensure efficient elution and separation from any impurities.

Multi-dimensional Chromatography Approaches

Multi-dimensional chromatography encompasses a suite of techniques that utilize two or more independent separation stages to dramatically increase peak capacity and resolving power. azolifesciences.com This is particularly advantageous for analyzing complex mixtures where isomers and other closely related compounds may co-elute in a single chromatographic dimension. researchgate.net For a compound like 7-Methyl-2-(naphthalen-2-yl)benzofuran, this could mean separating it from isomers (e.g., with different methylation positions) or from impurities arising during its synthesis. The primary modes of multi-dimensional chromatography applicable to this type of analyte are comprehensive two-dimensional gas chromatography (GC×GC) and two-dimensional liquid chromatography (2D-LC).

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

GC×GC is a powerful tool for the separation of complex volatile and semi-volatile mixtures. nih.gov In this technique, the entire sample is subjected to two distinct gas chromatographic separations. Effluent from the first-dimension column is continuously trapped, concentrated, and then rapidly re-injected onto a second, shorter column with a different stationary phase. This process is facilitated by a modulator, which is the core component of a GC×GC system.

For the analysis of 7-Methyl-2-(naphthalen-2-yl)benzofuran, a typical GC×GC setup would likely involve a non-polar stationary phase in the first dimension, separating analytes based on their boiling points. The second dimension would employ a polar or shape-selective stationary phase to provide an orthogonal separation based on polarity or molecular geometry. This approach is highly effective for separating isomeric PAHs and related compounds. nih.gov

Hypothetical GC×GC Separation Data

The table below illustrates a hypothetical separation of 7-Methyl-2-(naphthalen-2-yl)benzofuran from potential isomers using a GC×GC system. The retention times are representative of what might be expected from such an analysis.

CompoundFirst Dimension Retention Time (¹t_R, min)Second Dimension Retention Time (²t_R, s)
7-Methyl-2-(naphthalen-2-yl)benzofuran25.452.8
5-Methyl-2-(naphthalen-2-yl)benzofuran (Isomer)25.483.5
7-Methyl-2-(naphthalen-1-yl)benzofuran (Isomer)25.902.5

Two-Dimensional Liquid Chromatography (2D-LC)

For less volatile or thermally labile derivatives, 2D-LC is a more suitable technique. researchgate.net Similar to GC×GC, 2D-LC utilizes two columns with different separation mechanisms. This can be achieved through "heart-cutting," where specific fractions from the first dimension are transferred to the second, or in a comprehensive mode (LC×LC).

A powerful combination for aromatic compounds like 7-Methyl-2-(naphthalen-2-yl)benzofuran is normal-phase liquid chromatography (NPLC) in the first dimension, which separates based on polarity, followed by reversed-phase liquid chromatography (RPLC) in the second dimension, which separates based on hydrophobicity. chromatographyonline.com This setup provides excellent orthogonality and has been successfully applied to the analysis of complex PAH mixtures in various matrices. nih.gov

Hypothetical 2D-LC Separation Data

The following table presents a hypothetical 2D-LC separation of the target compound and a related impurity.

CompoundFirst Dimension Retention Time (¹t_R, min) - NPLCSecond Dimension Retention Time (²t_R, min) - RPLC
7-Methyl-2-(naphthalen-2-yl)benzofuran12.115.3
2-(Naphthalen-2-yl)benzofuran (Potential Impurity)13.514.8

The enhanced separation capabilities of multi-dimensional chromatography, coupled with mass spectrometric detection, would provide an unparalleled level of detail in the structural elucidation of 7-Methyl-2-(naphthalen-2-yl)benzofuran, allowing for confident identification and quantification even in complex sample matrices.

Chemical Reactivity and Mechanistic Investigations of 7 Methyl 2 Naphthalen 2 Yl Benzofuran

General Reactivity Profile of the Benzofuran (B130515) Ring System

The benzofuran scaffold, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is an electron-rich heterocyclic system. nih.gov This electron richness makes it susceptible to attack by electrophiles, and it readily participates in a variety of chemical transformations. researchgate.net Although the fusion of the benzene ring imparts greater aromatic stability compared to furan alone, the heterocyclic portion of the molecule remains the primary site of reactivity. nih.gov The benzofuran ring can undergo electrophilic substitution, addition reactions, and ring-opening under certain conditions. nih.govoup.com

The benzofuran ring system is prone to electrophilic substitution reactions due to its high electron density. nih.govnih.gov The reaction mechanism typically involves the formation of a resonance-stabilized cationic intermediate, known as a sigma complex. acs.org The stability of this intermediate determines the position of the electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. nih.govresearchgate.net The presence of the oxygen atom in the furan ring significantly influences the electronic distribution, making the five-membered ring more reactive toward electrophiles than the fused benzene ring. researchgate.net

In an unsubstituted benzofuran molecule, electrophilic attack preferentially occurs at the C-2 position over the C-3 position. nih.govnih.gov This regioselectivity can be explained by comparing the stability of the intermediate sigma complexes. When an electrophile attacks the C-2 position, the resulting positive charge can be delocalized onto the fused benzene ring, creating a stable benzylic-type carbocation. acs.org Attack at the C-3 position results in a carbocation where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. acs.org However, due to the high electronegativity of oxygen, this resonance stabilization is less effective than the benzylic stabilization afforded by attack at C-2. researchgate.net Therefore, the transition state leading to C-2 substitution is lower in energy, making it the kinetically favored pathway. If the C-2 position is already occupied, electrophilic substitution will then typically proceed at the C-3 position. nih.gov

In 7-Methyl-2-(naphthalen-2-yl)benzofuran, the substituents at the C-2 and C-7 positions profoundly influence the molecule's reactivity and the regioselectivity of subsequent transformations.

2-Naphthalenyl Substituent: The presence of the bulky naphthalenyl group at the C-2 position, the most reactive site, sterically and electronically directs any further electrophilic attack to other positions on the benzofuran nucleus. With C-2 blocked, the C-3 position becomes the most likely site for electrophilic substitution on the heterocyclic portion of the molecule.

7-Methyl Substituent: The methyl group at the C-7 position is an electron-donating group (EDG) through hyperconjugation and inductive effects. This EDG increases the electron density of the fused benzene ring, activating it towards electrophilic aromatic substitution. The directing effect of the methyl group would preferentially activate the ortho and para positions. In this case, it would enhance the nucleophilicity of C-6 (ortho) and C-4 (para).

Consequently, an incoming electrophile will be directed to either the C-3 position of the furan ring or the activated C-6 position of the benzene ring. The outcome of a specific reaction will depend on the nature of the electrophile and the reaction conditions, which can be tuned to favor substitution on either the furan or the benzene portion of the scaffold.

Functionalization Reactions of 7-Methyl-2-(naphthalen-2-yl)benzofuran

Functionalization of the 7-Methyl-2-(naphthalen-2-yl)benzofuran core would proceed based on the principles outlined above. The C-2 position is blocked, making C-3 the primary target for reactions that typically occur on the furan ring.

Halogenation is a common electrophilic substitution reaction for benzofurans. For 2-substituted benzofurans, halogenation with reagents like bromine (Br₂) or N-Bromosuccinimide (NBS) typically results in the selective formation of the 3-halo derivative. researchgate.net In the case of 7-Methyl-2-(naphthalen-2-yl)benzofuran, the reaction is expected to yield 3-bromo-7-methyl-2-(naphthalen-2-yl)benzofuran. The formation of an adduct between the halogen and the benzofuran is often observed as an intermediate in these reactions. The introduction of a halogen atom can be a crucial step for further synthetic modifications, such as in cross-coupling reactions. researchgate.net

Table 1: Predicted Outcome of Halogenation on 2-Substituted Benzofurans The following table outlines general conditions used for the halogenation of 2-substituted benzofurans, which are expected to be applicable to 7-Methyl-2-(naphthalen-2-yl)benzofuran.

ReactionReagentTypical SolventExpected Product
BrominationN-Bromosuccinimide (NBS)Carbon tetrachloride (CCl₄) or Acetonitrile (B52724) (CH₃CN)3-Bromo-7-methyl-2-(naphthalen-2-yl)benzofuran
ChlorinationN-Chlorosuccinimide (NCS)Acetonitrile (CH₃CN)3-Chloro-7-methyl-2-(naphthalen-2-yl)benzofuran
IodinationIodine (I₂) with an oxidizing agent (e.g., HIO₃) or N-Iodosuccinimide (NIS)Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)3-Iodo-7-methyl-2-(naphthalen-2-yl)benzofuran

The introduction of carbonyl functionalities to the benzofuran ring can be achieved through several methods. Reactions such as the Vilsmeier-Haack formylation or Friedel-Crafts acylation are standard electrophilic substitutions that install aldehyde or ketone groups, respectively.

For 7-Methyl-2-(naphthalen-2-yl)benzofuran, these reactions are predicted to occur at the C-3 position. For instance, Vilsmeier-Haack formylation, which uses a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), would likely yield 7-methyl-2-(naphthalen-2-yl)benzofuran-3-carbaldehyde. researchgate.net Similarly, Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) is expected to produce the corresponding 3-acyl derivative. researchgate.net

Alternatively, the benzofuran ring can be deprotonated at the C-3 position using a strong base like n-butyllithium to form a nucleophilic organolithium species. This intermediate can then react with various electrophiles, including aldehydes and ketones, to form C-C bonds. Reaction with an aldehyde (e.g., benzaldehyde) would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol at the C-3 position.

Table 2: Predicted Carbonyl Functionalization Reactions This table summarizes expected reactions with carbonyl compounds or reagents that generate them on a 2,7-disubstituted benzofuran scaffold.

Reaction TypeReagentsExpected Product at C-3
Vilsmeier-Haack FormylationPOCl₃, DMFFormyl group (-CHO)
Friedel-Crafts AcylationRCOCl, Lewis Acid (e.g., AlCl₃)Acyl group (-COR)
Metalation followed by Aldehyde Addition1. n-BuLi 2. R'CHOHydroxyalkyl group (-CH(OH)R')
Metalation followed by Ketone Addition1. n-BuLi 2. R'R''COHydroxy-dialkyl-methyl group (-C(OH)R'R'')

Reactions Involving Diazo Compounds and Cyclopropanation

The reactivity of the benzofuran scaffold, a core component of 7-Methyl-2-(naphthalen-2-yl)benzofuran, has been explored in reactions with diazo compounds, leading to the formation of cyclopropane (B1198618) derivatives. researchgate.net While direct studies on 7-Methyl-2-(naphthalen-2-yl)benzofuran are not extensively detailed in the available literature, the general reactivity of benzofurans provides a strong indication of its potential transformations.

Rhodium-catalyzed intermolecular cyclopropanation of benzofuran with diazobutenoates has been shown to produce benzofuran-derived cyclopropanes in a diastereo- and enantioselective manner. researchgate.net Similarly, rhodium-catalyzed intramolecular reactions of benzofuran-based diazobutenoates can yield cyclopropane benzo[b]furan derivatives. researchgate.net These transformations highlight the capability of the benzofuran ring to participate in [2+1] cycloaddition reactions.

The general mechanism for transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established synthetic strategy. nih.gov In the context of benzofurans, this typically involves the reaction of a metal carbene, generated from the diazo compound, with the electron-rich double bond of the furan ring. researchgate.net For instance, rhodium catalysts are effective in promoting the asymmetric dearomative cyclopropanation of benzofurans with trifluoromethyl N-triftosylhydrazones, yielding optically active benzofuran cyclopropanes that feature a trifluoromethyl-substituted quaternary carbon center. researchgate.net

A proposed reaction pathway for the cyclopropanation of a generic benzofuran with a diazo compound is detailed in the table below.

StepDescriptionIntermediate/Product
1Reaction of the diazo compound with a rhodium catalyst to form a rhodium-carbene complex.Rhodium-carbene intermediate
2Nucleophilic attack of the benzofuran double bond on the electrophilic carbene carbon.Zwitterionic intermediate
3Ring closure to form the cyclopropane ring.Cyclopropane-fused benzofuran derivative

This table provides a generalized mechanism for the cyclopropanation of benzofurans.

The success and stereoselectivity of these reactions are often dependent on the nature of the catalyst and the specific substituents on both the benzofuran and the diazo compound. nih.govresearchgate.net

Cross-Coupling Reactions for Further Derivatization (e.g., Desulfinylative Cross-Coupling)

Cross-coupling reactions are pivotal in the derivatization of benzofurans, allowing for the introduction of a wide array of functional groups. nih.gov While specific examples for 7-Methyl-2-(naphthalen-2-yl)benzofuran are not explicitly documented, the extensive research on related benzofuran systems, particularly in palladium-catalyzed reactions, suggests analogous reactivity.

Desulfinylative cross-coupling has emerged as a powerful tool for the synthesis of 2-arylbenzofurans. rsc.org This method involves a palladium-catalyzed tandem reaction between 2-hydroxyarylacetonitriles and sodium sulfinates. rsc.org A plausible mechanism for this transformation involves a desulfinative addition followed by an intramolecular annulation. rsc.org This approach is scalable and represents a practical strategy for synthesizing benzofuran derivatives. rsc.org

The general applicability of palladium-catalyzed cross-coupling reactions extends to the use of heteroaromatic sulfinates as nucleophilic partners with aryl halides. rsc.orgresearchgate.net These reactions can be performed in environmentally benign aqueous media and often proceed with high chemoselectivity without the need for a base or other additives. rsc.org

A general scheme for the desulfinylative cross-coupling to form a 2-arylbenzofuran is presented below:

Reactant 1Reactant 2CatalystConditionsProduct
2-HydroxyarylacetonitrileSodium arylsulfinatePalladium catalystOne-pot2-Arylbenzofuran

This table outlines a general palladium-catalyzed desulfinative cross-coupling reaction for the synthesis of 2-arylbenzofurans. rsc.org

Furthermore, Suzuki cross-coupling reactions have been successfully employed for the synthesis of novel 2-arylbenzo[b]furan derivatives. nih.gov These reactions, often carried out in aqueous media with a palladium catalyst, allow for the coupling of bromo-substituted benzofurans with various arylboronic acids, yielding heterobiaryl compounds. nih.govdntb.gov.ua The choice of palladium catalyst and reaction conditions is crucial for achieving high yields. nih.gov

Mechanistic Pathways of Transformations Involving 7-Methyl-2-(naphthalen-2-yl)benzofuran

Elucidation of Proposed Reaction Mechanisms for Novel Transformations

While specific mechanistic studies on 7-Methyl-2-(naphthalen-2-yl)benzofuran are limited, the broader class of benzofuran derivatives has been the subject of extensive mechanistic investigation, particularly in the context of novel synthetic methodologies.

One notable transformation is the synthesis of highly substituted benzofurans from 2,6-disubstituted phenols and alkynyl sulfoxides. rsc.org This reaction is proposed to proceed through a charge-accelerated acs.orgacs.org-sigmatropic rearrangement, followed by substituent migration. rsc.org This unique mechanism allows for the preparation of multiaryl-substituted and even fully substituted benzofurans. rsc.org Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to further elucidate the energy profiles of such rearrangements. acs.org

Another area of mechanistic interest is the palladium-catalyzed synthesis of 2,3-disubstituted benzofurans. researchgate.net Mechanistic outlines for these reactions often involve oxidative annulation processes. researchgate.net The use of isotopic labeling, for instance with D₂O, can provide valuable insights into the reaction pathway. researchgate.net

Role of the Naphthalene (B1677914) Moiety in Directing Reactivity and Selectivity

The naphthalene moiety in 7-Methyl-2-(naphthalen-2-yl)benzofuran is expected to exert a significant influence on the molecule's reactivity and selectivity in chemical transformations. This influence can be attributed to both electronic and steric effects.

Electronic Effects: The extended π-system of the naphthalene ring can modulate the electron density of the benzofuran core. Compared to a simple phenyl substituent, the naphthalene group is a larger aromatic system that can participate in resonance stabilization of intermediates and transition states. nih.gov This can affect the rates and regioselectivity of electrophilic aromatic substitution reactions on the benzofuran ring. DFT studies on naphthalene derivatives have shown that the position of a substituent on the naphthalene ring significantly alters its electronic properties. nih.gov

Steric Effects: The bulky nature of the naphthalene group can impose steric hindrance, directing incoming reagents to less hindered positions on the benzofuran scaffold. acs.org For instance, in cross-coupling reactions, the steric bulk of the naphthalene moiety could influence the approach of the catalyst and the coupling partner, potentially leading to a specific regiochemical outcome. This steric control is a common strategy in organic synthesis to achieve high levels of selectivity. oregonstate.edu

In photochemical reactions, the naphthalene moiety can also act as a photosensitizer or participate in energy transfer processes. acs.org The larger conjugated system of naphthalene allows it to absorb light at different wavelengths compared to the benzofuran itself, potentially opening up unique photochemical reaction pathways. The interaction between the excited state of the naphthalene and the benzofuran could lead to intramolecular cycloadditions or other rearrangements.

The interplay of these electronic and steric factors, along with the potential for unique photochemical behavior, makes the naphthalene moiety a critical determinant of the chemical personality of 7-Methyl-2-(naphthalen-2-yl)benzofuran.

Computational Approaches in the Theoretical Study of 7 Methyl 2 Naphthalen 2 Yl Benzofuran

Molecular Docking Studies for Ligand-Target Interactions (General Principles)

Molecular docking is a pivotal computational method used in structure-based drug design to predict how a small molecule, or ligand, binds to a macromolecular target, such as a protein or enzyme. iaanalysis.comnih.gov The primary goal is to identify the preferred binding orientation (pose) of the ligand within the target's active site and to estimate the strength of the interaction, often expressed as a binding affinity or scoring function. nih.govijcap.in

The process involves two fundamental components: a sampling algorithm and a scoring function. nih.gov The sampling algorithm explores the vast conformational space of the ligand and its possible orientations within the binding site. nih.gov This search is guided by several theoretical models:

Lock-and-Key Model : An early concept where the ligand and receptor are treated as rigid structures, fitting together like a key in a lock. computabio.com

Induced-Fit Model : A more sophisticated model that accounts for the flexibility of both the ligand and the receptor. computabio.com It posits that the binding process can induce conformational changes in both molecules to achieve an optimal fit. computabio.com

Conformational Ensemble Docking : This approach uses a collection of different low-energy conformations of both the ligand and the receptor to represent their dynamic nature in solution. computabio.com

Once various poses are generated, a scoring function evaluates each one. iaanalysis.com These functions are mathematical models that estimate the binding free energy, taking into account factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. iaanalysis.com The results allow researchers to rank different compounds from a database, prioritizing those with the most favorable predicted binding affinity for further experimental testing. computabio.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules are dependent on the changes in their structural or physicochemical properties. researchgate.net

To build a QSAR model, researchers calculate a set of molecular descriptors for each compound in a dataset. wikipedia.org These descriptors quantify various aspects of the molecule, including:

Physicochemical properties : Such as lipophilicity (logP), molar refractivity, and polarizability. nih.gov

Electronic properties : Like orbital energies (HOMO, LUMO) and charge distributions.

Topological and geometrical properties : Describing molecular size, shape, and connectivity. fiveable.me

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that links these descriptors (the independent variables) to the observed biological activity (the dependent variable). fiveable.menih.gov A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.goveurjchem.com This methodology is a cornerstone of modern medicinal chemistry for lead discovery and optimization. nih.gov

Three-dimensional QSAR (3D-QSAR) extends the QSAR paradigm by incorporating 3D structural information. fiveable.me Unlike 2D-QSAR, which uses descriptors calculated from the 2D representation of a molecule, 3D-QSAR methods analyze the fields surrounding a set of molecules to capture the spatial requirements for biological activity. fiveable.me Two of the most prominent 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). taylorfrancis.com

A critical prerequisite for these methods is the structural alignment of all molecules in the dataset, superimposing them based on a common substructure or pharmacophore, which is presumed to be the biologically active conformation. unicamp.br

CoMFA (Comparative Molecular Field Analysis) : In CoMFA, each aligned molecule is placed in a 3D grid. unicamp.br The steric and electrostatic interaction fields are then calculated at each grid point using a probe atom. slideshare.net These field values become the descriptors that are correlated with biological activity using statistical methods, typically Partial Least Squares (PLS). unicamp.br The results are often visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic charges are predicted to increase or decrease activity. unicamp.br

CoMSIA (Comparative Molecular Similarity Indices Analysis) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. taylorfrancis.comnih.gov It uses a Gaussian function to calculate the similarity indices at each grid point, which avoids some of the singularities that can occur with the Lennard-Jones and Coulombic potentials used in CoMFA. taylorfrancis.com This often leads to more robust models and more easily interpretable contour maps. uoa.gr

Table 1: Comparison of CoMFA and CoMSIA Techniques

Feature CoMFA (Comparative Molecular Field Analysis) CoMSIA (Comparative Molecular Similarity Indices Analysis)
Primary Fields Steric and Electrostatic. slideshare.net Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor. nih.gov
Calculation Method Uses Lennard-Jones and Coulomb potentials at discrete grid points. unicamp.br Uses a Gaussian function to calculate similarity indices, offering a smoother potential. taylorfrancis.com
Key Requirement Requires a robust 3D alignment of the molecules in the dataset. unicamp.br Also requires a robust 3D alignment of the molecules. uoa.gr
Output 3D contour maps indicating favorable/unfavorable regions for steric and electrostatic properties. unicamp.br 3D contour maps for five different physicochemical properties, often providing more detailed insights. uoa.gr
Primary Application To quantitatively correlate 3D molecular properties with biological activity and guide drug design. slideshare.net To provide a more comprehensive understanding of structure-activity relationships by considering a wider range of non-covalent interactions. taylorfrancis.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms, molecules, and solids. wikipedia.orgnih.gov Unlike traditional methods that grapple with the complexity of the many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density, a function of only three spatial coordinates. acs.orgmpg.de This simplification makes DFT computationally more efficient than many wavefunction-based methods, allowing for the study of larger and more complex systems. wikipedia.org

In the context of 7-Methyl-2-(naphthalen-2-yl)benzofuran, DFT calculations are invaluable for:

Geometry Optimization : Determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation.

Electronic Property Calculation : Computing key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Vibrational Analysis : Predicting infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. researchgate.net

Reaction Mechanism Elucidation : Mapping the potential energy surface for chemical reactions involving the benzofuran (B130515) scaffold. pku.edu.cn This includes locating transition states and calculating activation energies, which provides deep insight into reaction pathways and feasibility. pku.edu.cnrsc.org

DFT studies on related benzofuran systems have successfully correlated calculated quantum-chemical descriptors with various properties, demonstrating the utility of this method for understanding the fundamental characteristics of this class of compounds.

Conformational Analysis and Molecular Dynamics Simulations of 7-Methyl-2-(naphthalen-2-yl)benzofuran

Conformational analysis aims to identify the set of stable, low-energy three-dimensional shapes (conformations) that a molecule can adopt. nih.gov For a molecule like 7-Methyl-2-(naphthalen-2-yl)benzofuran, this primarily involves the rotation around single bonds, particularly the bond connecting the benzofuran and naphthalene (B1677914) rings. chemscene.com Identifying the preferred rotational angle (dihedral angle) is key to understanding the molecule's predominant shape in solution. oup.com

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations generate a trajectory that describes how the positions and velocities of the atoms evolve over time. frontiersin.org These simulations can reveal:

The stability of specific conformations. nih.gov

Transitions between different conformational states. nih.gov

The flexibility of different parts of the molecule, often quantified by the root-mean-square fluctuation (RMSF) of atomic positions. nih.gov

The interaction of the molecule with its environment, such as a solvent or a biological receptor, over a defined period. nih.gov

For benzofuran derivatives, MD simulations have been successfully used to assess the stability of ligand-receptor complexes predicted by molecular docking, providing a more dynamic and realistic assessment of the binding event. nih.govnih.gov

Table 2: Selected Computational Properties of 7-Methyl-2-(naphthalen-2-yl)benzofuran

Property Value Description
Molecular Formula C₁₉H₁₄O The elemental composition of the molecule. chemscene.com
Molecular Weight 258.31 g/mol The mass of one mole of the compound. chemscene.com
LogP 5.56 A measure of the molecule's lipophilicity or hydrophobicity. chemscene.com
Topological Polar Surface Area (TPSA) 13.14 Ų An indicator of a molecule's polarity, related to its ability to permeate membranes. chemscene.com
Hydrogen Bond Acceptors 1 The number of atoms capable of accepting a hydrogen bond (the oxygen atom). chemscene.com
Hydrogen Bond Donors 0 The number of atoms capable of donating a hydrogen bond. chemscene.com
Rotatable Bonds 1 The number of bonds that allow for free rotation, influencing conformational flexibility. chemscene.com

In Silico Prediction of Novel Benzofuran Derivatives and Their Theoretical Properties

A major application of computational chemistry is the in silico (computer-based) design and evaluation of novel molecules before undertaking costly and time-consuming laboratory synthesis. nih.gov Starting with a core scaffold like 7-Methyl-2-(naphthalen-2-yl)benzofuran, which has known properties or a particular structure of interest, researchers can systematically modify its structure to predict and optimize desired characteristics.

The process typically involves:

Scaffold Modification : Creating a virtual library of new derivatives by adding, removing, or substituting various functional groups at different positions on the parent molecule. africanjournalofbiomedicalresearch.com

Property Prediction : Using the computational methods described previously (QSAR, DFT, Docking) to predict the properties of these new virtual compounds. For instance, molecular docking can be used to predict the binding affinity of each new derivative to a specific biological target. jazindia.comatmiyauni.ac.in

Virtual Screening and Prioritization : Ranking the designed molecules based on their predicted properties (e.g., highest binding affinity, best drug-likeness profile). nih.govjazindia.com

Studies on other benzofuran series have demonstrated the power of this approach. Researchers have designed novel benzofuran derivatives and used molecular docking to predict their binding energies against various protein targets. eurekaselect.comnih.gov For example, in silico studies on benzofuran-1,3,4-oxadiazole hybrids identified derivatives with predicted binding affinities against the Mtb Pks13 enzyme that were comparable to or even better than a known standard inhibitor. nih.govnih.gov These predictions provide a rational basis for selecting the most promising candidates for synthesis and subsequent experimental validation. eurjchem.com

Exploration of Advanced Materials and Research Applications of Benzofuran Derivatives Academic Focus

Potential in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable properties of carbon-based molecules to create lightweight, flexible, and cost-effective electronic devices. Benzofuran (B130515) derivatives have emerged as a significant class of materials in this domain, with their utility being explored in various optoelectronic applications. nih.gov The introduction of a naphthalene (B1677914) group, as seen in 7-Methyl-2-(naphthalen-2-yl)benzofuran, is a strategic design choice aimed at enhancing the performance of such devices.

The semiconducting nature of organic molecules is fundamentally linked to their ability to transport charge, a property governed by the arrangement of their molecular orbitals and the degree of intermolecular π-stacking. Benzofuran derivatives are noted for their excellent carrier transport capabilities, which are crucial for the functioning of organic semiconductors. nih.gov The fusion of the benzofuran system with a naphthalene ring in 7-Methyl-2-(naphthalen-2-yl)benzofuran is expected to lower the bandgap and facilitate charge delocalization across the extended aromatic system. This can potentially lead to enhanced charge carrier mobility, a key parameter for semiconductor performance. Research on related multifunctional semiconductor molecules, such as 2,7-diphenylbenzo researchgate.netpsu.eduthieno[3,2-b]benzofuran (BTBF-DPh), has demonstrated that a dense and close-packed structure with extended π-conjugation facilitates efficient charge transport. acs.org Such findings suggest that 7-Methyl-2-(naphthalen-2-yl)benzofuran could exhibit promising p-type or even ambipolar semiconducting behavior.

Properties of a Related Benzofuran Derivative:

Compound Hole Mobility (cm²/V·s) Application

Organic field-effect transistors (OFETs) are fundamental components of organic integrated circuits. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its active channel. The stability, rigidity, and favorable light-emitting properties of benzofuran derivatives make them excellent candidates for carrier transport in OFETs. nih.gov A multifunctional benzo researchgate.netpsu.eduthieno[3,2-b]benzofuran derivative, BTBF-DPh, has been successfully used in OFETs, exhibiting a respectable carrier mobility. acs.org This indicates that the benzofuran core is a viable platform for creating high-performance transistor materials. The extended π-system of 7-Methyl-2-(naphthalen-2-yl)benzofuran could promote the necessary intermolecular interactions for efficient charge hopping, a prerequisite for high mobility in OFETs.

Academic Investigations for Dyes and Pigments Development

The color and photophysical properties of organic molecules are determined by their electronic structure and the energy of their π-π* transitions. The extended conjugation in 7-Methyl-2-(naphthalen-2-yl)benzofuran is likely to result in absorption and emission of light in the visible region of the electromagnetic spectrum, making it a candidate for investigation as a dye or pigment. Research on benzofuran-pyrene hybrids has shown that the annulation of a furan (B31954) ring can lead to a bathochromic (red-shifted) effect on the photophysical properties. researchgate.net Similarly, the fusion of a naphthalene moiety to the benzofuran core would be expected to red-shift the absorption and emission wavelengths. Some heteroaromatic benzofuran derivatives of the Green Fluorescent Protein chromophore exhibit significantly enhanced fluorescence at red-shifted wavelengths. rsc.org This suggests that 7-Methyl-2-(naphthalen-2-yl)benzofuran could be a highly fluorescent molecule, a desirable property for fluorescent dyes.

Photophysical Properties of a Benzofuran-Pyrene Hybrid:

Solvent Absorption Max (nm) Emission Max (nm) Quantum Yield
Cyclohexane 350, 368, 388 428, 452 0.54
Dichloromethane 352, 370, 390 432, 456 0.62

Research into Fragrance Compound Development

The fragrance industry is in constant search of new molecules with unique and desirable olfactory properties. The odor of a molecule is determined by its chemical structure, volatility, and interaction with olfactory receptors. While there is a known relationship between molecular structure and odor, it is often difficult to predict the scent of a new compound. nih.govfrontiersin.org Various substituted benzofurans, such as 3-methyl-benzofuran-5-ol and octahydro-benzofurans, are utilized as fragrance materials. google.comgoogle.com The odor profile of these compounds can range from woody and earthy to sweet. researchgate.net The specific odor of 7-Methyl-2-(naphthalen-2-yl)benzofuran has not been reported in publicly available literature. However, given its relatively high molecular weight, it would likely be a low-volatility compound, potentially contributing to the base notes of a fragrance formulation. Further sensory analysis would be required to determine its specific odor characteristics.

Utilization as Research Tools in Biological Systems (General Academic Context)

Fluorescent molecules are invaluable tools in biological research, enabling the visualization of cellular structures and processes. Benzofuran derivatives have been explored as fluorescent probes for bioimaging due to their favorable photophysical properties. nih.govresearchgate.net For instance, certain benzofuran derivatives can be used as fluorescent markers for medical imaging after conjugation with proteins. nih.gov Fluorinated benzofuran derivatives have also been developed for PET imaging of β-amyloid plaques in the context of Alzheimer's disease research. acs.org Furthermore, fluorescent nucleosides containing a benzofuran moiety, such as 5-(benzofuran-2-yl)deoxyuridine, have been developed as "turn-on" probes for the detection of DNA and RNA. nih.gov The intrinsic fluorescence expected from 7-Methyl-2-(naphthalen-2-yl)benzofuran, owing to its extended aromatic system, makes it a plausible candidate for development as a fluorescent probe for various biological applications, provided it exhibits low cytotoxicity and appropriate cell permeability.

Design and Synthesis of Novel Heterocyclic Systems Utilizing the Benzofuran Corenih.gov

The benzofuran scaffold, particularly the 2-arylbenzofuran motif, represents a privileged structure in medicinal chemistry and materials science. nih.govnih.gov The inherent reactivity and electronic properties of this core make it an ideal starting point for the construction of more complex, polycyclic, and novel heterocyclic systems. The strategic synthesis of a specific derivative, such as 7-Methyl-2-(naphthalen-2-yl)benzofuran, provides a tailored building block for advanced molecular architectures. The synthesis of such compounds often relies on robust and versatile catalytic methods, including palladium-catalyzed cross-coupling reactions.

A plausible and efficient route for the synthesis of 7-Methyl-2-(naphthalen-2-yl)benzofuran involves a palladium-catalyzed tandem reaction. This can be conceptualized through the reaction of a substituted phenol (B47542), such as 2-bromo-6-methylphenol, with a terminal alkyne like 2-ethynylnaphthalene (B39655). This Sonogashira coupling, followed by an intramolecular cyclization, is a well-established method for forming the benzofuran ring system with high regioselectivity. Alternative modern approaches include the cyclodehydration of α-phenoxy ketones or the oxidative cyclization of ortho-vinylphenols. researchgate.netrsc.org

Once synthesized, the 2-arylbenzofuran core, exemplified by 7-Methyl-2-(naphthalen-2-yl)benzofuran, serves not as an endpoint but as a foundational platform for further diversification. Its utility is prominently demonstrated in the synthesis of novel, multi-ring heterocyclic structures through cascade or tandem reactions, which allow for the rapid assembly of molecular complexity from a single substrate. numberanalytics.comresearchgate.net These reactions leverage the inherent reactivity of the benzofuran ring, particularly its furan moiety, as a diene or dienophile in cycloaddition reactions.

A significant advancement in this area is the use of 2-arylbenzofurans in tandem cycloaddition reactions with arynes. In a notable study, various benzofuran derivatives were reacted with arynes, generated in situ from 2-(trimethylsilyl)aryl triflates. This process initiates a cascade involving a [4+2] Diels-Alder reaction followed by a [2+2] cycloaddition. nih.govmdpi.com This powerful sequence transforms the relatively simple benzofuran into complex, functionalized dihydrobenzocyclobutaphenanthrenes, demonstrating a sophisticated method for building polycyclic aromatic hydrocarbons with potential applications in materials science. nih.govmdpi.com The reaction showcases the benzofuran's furan ring acting as a versatile diene in the initial cycloaddition step.

The following table summarizes representative findings from this synthetic strategy, illustrating how different benzofuran precursors can be used to generate complex polycyclic systems.

Table 1: Synthesis of Dihydrobenzocyclobutaphenanthrenes via Tandem Cycloaddition of Benzofurans and Arynes nih.govmdpi.com
Benzofuran ReactantAryne PrecursorCatalyst/ReagentSolventTemperatureYield (%)
Benzofuran2-(Trimethylsilyl)phenyl triflateKF, 18-Crown-6Dioxane80 °C72%
2-Methylbenzofuran2-(Trimethylsilyl)phenyl triflateKF, 18-Crown-6Dioxane80 °C75%
2-Phenylbenzofuran2-(Trimethylsilyl)phenyl triflateKF, 18-Crown-6Dioxane80 °C65%
Benzofuran2-(Trimethylsilyl)naphthalen-3-yl triflateKF, 18-Crown-6Dioxane80 °C68%

Another powerful strategy involves using functionalized benzofurans as building blocks for new five-membered heterocycles. For instance, the benzofuran core can be elaborated to incorporate a thiazole (B1198619) ring. In a catalyst-free, one-pot reaction, 2-bromoacetylbenzofuran can be reacted with an aniline (B41778) derivative and phenyl isothiocyanate. This multicomponent reaction proceeds through the formation of a thiourea (B124793) intermediate, followed by cyclization and dehydration to yield novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imine derivatives. This approach highlights how a simple functional group on the benzofuran core (an acetyl group at the 2-position) can be the key to constructing an entirely new, appended heterocyclic system.

The table below details the results of this one-pot synthesis, demonstrating the creation of complex thiazole-benzofuran hybrids.

Table 2: One-Pot Synthesis of 4-(Benzofuran-2-yl)thiazol-2(3H)-imine Derivatives
Aniline DerivativeOther ReactantsSolventConditionsProductYield (%)
4-MethoxyanilinePhenyl isothiocyanate, 2-BromoacetylbenzofuranEthanolReflux, 4h4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine83%
4-FluoroanilinePhenyl isothiocyanate, 2-BromoacetylbenzofuranEthanolReflux, 4hMixture of 4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine and regioisomer73% (total)

These examples underscore the synthetic potential of the benzofuran core. By leveraging well-established reactivity and designing targeted tandem or multicomponent reactions, derivatives like 7-Methyl-2-(naphthalen-2-yl)benzofuran can be employed as key intermediates in the assembly of diverse and complex heterocyclic architectures for advanced research applications.

Future Research Directions and Unexplored Avenues for 7 Methyl 2 Naphthalen 2 Yl Benzofuran

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of benzofuran (B130515) derivatives has traditionally relied on classical methods that can be resource-intensive. nih.gov Future research should prioritize the development of green and efficient synthetic pathways to 7-Methyl-2-(naphthalen-2-yl)benzofuran. Modern catalytic systems, particularly those based on copper, palladium, and silver, have shown great promise in constructing the benzofuran core through various cyclization strategies. nih.govresearchgate.net

One potential avenue involves a one-pot reaction combining a substituted salicylaldehyde (B1680747) with a suitable naphthalene (B1677914) precursor, possibly catalyzed by an inexpensive base under mild conditions. nih.gov Another approach could be the adaptation of transition-metal-catalyzed C-H activation/annulation cascades, which would form the benzofuran ring with high atom economy by minimizing the use of pre-functionalized starting materials. Investigating ultrasound-assisted or microwave-irradiated syntheses could also lead to reduced reaction times and energy consumption. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Question
One-Pot Tandem Reaction Reduced workup steps, lower solvent usage, potentially inexpensive catalysts (e.g., K₂CO₃). nih.gov Can reaction conditions be optimized for the specific steric hindrance of the 7-methyl and 2-naphthalenyl groups?
Palladium-Catalyzed Annulation High efficiency, broad substrate scope, well-established for benzofuran synthesis. nih.gov Can a suitable palladium catalyst overcome the steric bulk to achieve high yields?
Silver-Catalyzed Cyclization Mild reaction conditions, unique reactivity for certain substrates. nih.govrsc.org What is the efficacy of silver catalysts in the intramolecular cyclization of a precursor containing the bulky naphthalene moiety?

| C-H Activation/Functionalization | High atom economy, use of simpler starting materials, novel bond formations. | Can a regioselective C-H activation on a substituted phenol (B47542) be coupled with a naphthalene-containing alkyne to construct the target molecule? |

Application of Advanced Spectroscopic Techniques for Elucidating Complex Structural Features in Solution and Solid States

While standard techniques like ¹H and ¹³C NMR are essential for initial structural confirmation, they may not fully resolve the complex spatial arrangement of 7-Methyl-2-(naphthalen-2-yl)benzofuran, particularly the rotational dynamics and through-space interactions between the naphthalene and benzofuran rings. nih.govmdpi.com

Advanced spectroscopic methods could provide deeper insights:

2D NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the preferred conformation in solution by identifying protons that are close in space, revealing the steric influence of the 7-methyl group on the orientation of the naphthalenyl substituent.

Solid-State NMR (ssNMR): This technique would be invaluable for analyzing the compound in its crystalline form, providing information on molecular packing, intermolecular interactions, and conformational differences between the solid and solution states.

Fluorescence Spectroscopy: Benzofuran derivatives are often fluorescent. researchgate.net A detailed photophysical study, including quantum yield determination and solvatochromism analysis, could elucidate how the electronic communication between the naphthalene and benzofuran chromophores influences its emissive properties, which is crucial for applications in materials science.

Deeper Understanding of Structure-Reactivity Relationships within Sterically Hindered and Electronically Perturbed Benzofurans

The reactivity of the benzofuran core is well-documented, with the C2-C3 double bond being a common site for reactions like photochemical cycloadditions. researchgate.net However, in 7-Methyl-2-(naphthalen-2-yl)benzofuran, this position is blocked by the bulky naphthalene group. This steric hindrance, combined with the electron-donating effect of the 7-methyl group, creates a unique electronic and steric profile.

Future research should systematically investigate the structure-reactivity relationship (SAR) of this compound. nih.govnih.gov Key questions include:

How does the steric shield of the naphthalenyl group redirect electrophilic aromatic substitution reactions on the benzofuran ring system?

Does the electron-donating 7-methyl group sufficiently activate the benzene (B151609) portion of the benzofuran for selective functionalization?

Can the naphthalene ring itself be functionalized post-synthesis, and how does the benzofuran moiety influence the regioselectivity of such reactions?

Systematic studies involving nitration, halogenation, and Friedel-Crafts reactions, followed by careful product analysis, would build a predictive model for the chemical behavior of this and related sterically encumbered benzofurans.

Integration of Advanced Computational Chemistry to Guide Experimental Design and Predict Novel Benzofuran Structures

Computational chemistry is a powerful tool for complementing experimental work, offering insights into reaction mechanisms and molecular properties. researchgate.netnih.gov For 7-Methyl-2-(naphthalen-2-yl)benzofuran, computational methods can be applied to:

Predict Reaction Outcomes: Using Density Functional Theory (DFT), researchers can model the transition states of potential synthetic routes to identify the most energetically favorable pathways, thus guiding experimental design and saving resources.

Simulate Spectroscopic Data: Calculating NMR chemical shifts and UV-Vis absorption spectra can aid in the interpretation of experimental data and confirm structural assignments.

Analyze Electronic Structure: Mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack and explain the compound's photophysical properties. acs.org Understanding these frontier molecular orbitals is fundamental to designing materials for electronic applications.

Table 2: Potential Computational Approaches and Their Applications

Computational Method Research Application for 7-Methyl-2-(naphthalen-2-yl)benzofuran
Density Functional Theory (DFT) Geometry optimization, calculation of electronic properties (HOMO/LUMO), prediction of reaction pathways and barriers.
Time-Dependent DFT (TD-DFT) Simulation of UV-Vis and fluorescence spectra to understand photophysical behavior.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of bond strengths and non-covalent interactions, such as those between the naphthalene and benzofuran rings.

| Molecular Dynamics (MD) Simulation | Study of conformational flexibility and interactions with solvent molecules or other species in a condensed phase. |

Expanding the Scope of Research Applications in Emerging Materials Science Fields

The benzofuran scaffold is a key component in many functional organic materials due to its electronic and optical properties. chemscene.com The extended π-conjugation provided by the naphthalenyl group in 7-Methyl-2-(naphthalen-2-yl)benzofuran makes it an attractive candidate for applications in organic electronics.

Unexplored avenues for this compound include:

Organic Field-Effect Transistors (OFETs): Benzofuran-based molecules have been used as semiconductor materials. nih.gov The planarity and extended conjugation of this compound could facilitate efficient charge transport, making it a candidate for the active layer in OFETs.

Organic Light-Emitting Diodes (OLEDs): As many benzofuran derivatives are fluorescent, this compound could be investigated as an emitter or host material in OLED devices. researchgate.net Its thermal and chemical stability would be key assets for device longevity.

Sensitizers for Solar Cells: The broad absorption spectrum potentially offered by the combined benzofuran-naphthalene system could be harnessed in dye-sensitized or organic solar cells.

Future work should involve synthesizing the compound and fabricating prototype devices to measure key performance metrics like charge carrier mobility, emission efficiency, and power conversion efficiency.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 7-Methyl-2-(naphthalen-2-yl)benzofuran, and how are intermediates purified?

The synthesis of benzofuran derivatives typically involves multi-step reactions. For example, a related compound, 2-(chloromethyl)-7-(2-methylbutan-2-yl)benzofuran, was synthesized via methanesulfonyl chloride-mediated chlorination of an alcohol precursor, followed by purification using column chromatography (PE/CH2_2Cl2_2 5:1 v/v) . For 7-Methyl-2-(naphthalen-2-yl)benzofuran, a plausible route could involve Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the naphthyl group. Intermediates are often purified via silica gel chromatography, and final products are validated using NMR and mass spectrometry.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and aromaticity.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar benzofurans .
  • HPLC-MS : Quantify purity and detect trace impurities, with solid-phase extraction (SPE) using Oasis HLB cartridges for sample preparation .
  • IR Spectroscopy : Identify functional groups like carbonyls or sulfonamides in derivatives .

Q. What pharmacological activities are associated with benzofuran derivatives, and how is this compound screened?

Benzofurans exhibit antimicrobial, antitumor, and antiviral properties. For example, halogenated benzofuran analogs show antibacterial activity via enzyme inhibition . Screening involves:

  • In vitro assays : Testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Molecular docking : Predict binding affinity to targets like dihydroorotate dehydrogenase (DHODH) or kinases .
  • ADMET profiling : Assess solubility, metabolic stability, and toxicity using computational tools.

Advanced Research Questions

Q. How do substituent variations (e.g., methyl, naphthyl) influence the compound’s bioactivity and physicochemical properties?

  • Steric Effects : The methyl group at position 7 enhances metabolic stability by blocking oxidation.
  • Electron Density : The naphthalen-2-yl group increases π-π stacking interactions with hydrophobic enzyme pockets, as seen in antiviral DHODH inhibitors .
  • Solubility : LogP values >3 (predicted) suggest poor aqueous solubility, necessitating formulation strategies like nanoparticle encapsulation.

Q. What reaction mechanisms govern the synthesis of benzofuran cores, and how are side reactions mitigated?

  • Cascade [3,3]-Sigmatropic Rearrangement : Used in natural product synthesis to form benzofuran rings via thermal or acid-catalyzed pathways .
  • Side Reactions : Competing dimerization or over-oxidation is minimized by controlling temperature (e.g., reflux at 200–275°C) and using anhydrous conditions .
  • Catalyst Optimization : Palladium catalysts for coupling reactions require ligand tuning (e.g., SPhos) to suppress protodeboronation .

Q. How can conflicting data on biological activity be resolved when comparing studies on benzofuran derivatives?

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Structural Validation : Confirm compound identity via X-ray crystallography to rule out polymorphic or isomeric discrepancies .
  • Meta-Analysis : Cross-reference data from pharmacological studies (e.g., IC50_{50} values) with computational models to identify outliers .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Cocrystallization : Hydrogen-bonded dimers (observed in carboxylated benzofurans) enhance thermal stability .
  • Prodrug Design : Esterification of acidic groups (e.g., ethyl carboxylate derivatives) improves oral bioavailability .
  • Lyophilization : Stabilize labile derivatives by removing water and storing under inert gas .

Methodological Considerations

Q. How are computational tools integrated into the design of benzofuran-based inhibitors?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., with DHODH) to refine substituent positioning .
  • QSAR Models : Correlate substituent electronegativity with antibacterial potency using regression analysis .

Q. What experimental controls are essential in pharmacological studies to ensure reproducibility?

  • Negative Controls : Include solvent-only (e.g., DMSO) and scrambled compound samples.
  • Dose-Response Curves : Test at least five concentrations (e.g., 1–100 μM) to calculate accurate EC50_{50}/IC50_{50} values .
  • Batch Consistency : Validate synthetic batches using HPLC retention time alignment (±0.1 min) .

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